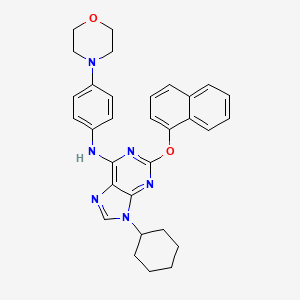
Purmorphamine
Descripción general
Descripción
Purmorphamine es un agonista de molécula pequeña desarrollado para la proteína Smoothened, un componente clave de la vía de señalización hedgehog. Esta vía está involucrada en varios procesos biológicos, incluyendo el crecimiento óseo, la regeneración cardiovascular y el desarrollo del cerebro . Se ha demostrado que this compound induce la osteogénesis en el tejido óseo e influye en el crecimiento y diferenciación de las neuronas en el cerebro .
Mecanismo De Acción
Purmorphamine ejerce sus efectos uniéndose directamente y activando el receptor Smoothened, un componente crítico de la vía de señalización hedgehog . Esta activación conduce a la regulación positiva de los genes diana descendentes, incluyendo Gli1 y Patched, que están involucrados en la osteogénesis y neurogénesis . Los objetivos moleculares y las vías involucradas incluyen el receptor Smoothened y la familia Gli de factores de transcripción .
Análisis Bioquímico
Biochemical Properties
Purmorphamine interacts with several biomolecules, primarily the Smoothened receptor, a key part of the Hedgehog signaling pathway . It exhibits potent Smo-Shh agonistic activity, which is crucial in various biochemical reactions . The activation of the Smo-Shh pathway by this compound has been linked to neurogenesis and the restoration of behavioral and neurochemical deficits in experimental models .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to promote Sonic Hedgehog-mediated neurogenesis . It also restores behavioral and neurochemical deficits in experimental models of Multiple Sclerosis .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily by targeting and activating the Smoothened receptor, a critical component of the Hedgehog signaling pathway . This activation leads to both upregulation and downregulation of downstream target genes, including Gli1 and ptch .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to exert long-term protective effects on tissue loss and improve neurobehavioral outcomes . It also increases the expression of synaptophysin and postsynaptic density protein 95 in hypoxic-ischemic treated mice, attenuating synaptic loss .
Dosage Effects in Animal Models
In animal models, the neuroprotective efficacy of this compound has been assessed at doses of 5 and 10 mg/kg, administered intraperitoneally . The study found that this compound mitigates neurobehavioral impairments induced by Ethidium Bromide, as well as restores cellular and neurotransmitter abnormalities .
Metabolic Pathways
This compound is involved in the Hedgehog signaling pathway, a key component in embryonic development and adult stem cell function . It activates this pathway, leading to a shift in metabolic pathways toward glycolysis .
Transport and Distribution
While specific transporters or binding proteins for this compound have not been explicitly identified, its primary target, the Smoothened receptor, is a seven-transmembrane protein . This suggests that this compound may be transported and distributed within cells and tissues via membrane transport mechanisms.
Subcellular Localization
The subcellular localization of this compound is closely tied to its target, the Smoothened receptor. As a seven-transmembrane protein, Smoothened is typically localized in the cell membrane . Therefore, it can be inferred that this compound, as an agonist of Smoothened, would also localize at the cell membrane to exert its effects.
Métodos De Preparación
Purmorphamine se sintetiza a través de una serie de reacciones químicas que involucran derivados de purina. La ruta sintética típicamente involucra la reacción de purina con grupos naftilen-1-iloxi y 4-morfolinofenilo bajo condiciones específicas . Los métodos de producción industrial pueden implicar la optimización de estas reacciones para obtener mayores rendimientos y pureza, utilizando a menudo técnicas avanzadas como la cromatografía líquida de alta resolución (HPLC) para la purificación .
Análisis De Reacciones Químicas
Purmorphamine experimenta diversas reacciones químicas, incluyendo:
Oxidación: this compound puede oxidarse bajo condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales unidos al anillo de purina.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución . Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
Purmorphamine tiene una amplia gama de aplicaciones de investigación científica:
Comparación Con Compuestos Similares
Purmorphamine es único en su capacidad para activar selectivamente el receptor Smoothened y promover la osteogénesis. Los compuestos similares incluyen:
Cyclopamine: Un antagonista de Smoothened que inhibe la vía de señalización hedgehog.
SAG: Otro agonista de Smoothened que activa la vía de señalización hedgehog.
En comparación con estos compuestos, this compound es distinto en su activación específica de la osteogénesis y sus posibles aplicaciones terapéuticas en enfermedades relacionadas con los huesos y condiciones neurodegenerativas .
Propiedades
IUPAC Name |
9-cyclohexyl-N-(4-morpholin-4-ylphenyl)-2-naphthalen-1-yloxypurin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N6O2/c1-2-9-25(10-3-1)37-21-32-28-29(33-23-13-15-24(16-14-23)36-17-19-38-20-18-36)34-31(35-30(28)37)39-27-12-6-8-22-7-4-5-11-26(22)27/h4-8,11-16,21,25H,1-3,9-10,17-20H2,(H,33,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBHCRQFSFYWPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=NC3=C(N=C(N=C32)OC4=CC=CC5=CC=CC=C54)NC6=CC=C(C=C6)N7CCOCC7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20415293 | |
| Record name | Purmorphamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20415293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
483367-10-8 | |
| Record name | Purmorphamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=483367-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Purmorphamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0483367108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Purmorphamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20415293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PURMORPHAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PB12M2F8KY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Purmorphamine's primary mechanism of action?
A: this compound acts as a small-molecule agonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does this compound binding to Smo influence the Hh pathway?
A: By binding to Smo, this compound activates the pathway, ultimately leading to the activation and nuclear translocation of Gli transcription factors, particularly Gli1 and Gli2. [, , , , , , ] These transcription factors regulate the expression of various genes involved in cell proliferation, differentiation, and tissue development. [, , , , , , , , , ]
Q3: What are the downstream effects of this compound-mediated Hh pathway activation?
A3: The specific downstream effects depend on the cell type and context. Research suggests that this compound can influence:
- Osteogenesis: Promoting osteoblast differentiation and matrix mineralization in mesenchymal stem cells, contributing to bone formation and regeneration. [, , , , , ]
- Neuroprotection: Protecting dopaminergic neurons, attenuating neuroinflammation, and improving motor function in Parkinson's disease models. []
- Neural Stem Cell Fate: Promoting neural stem cell proliferation, influencing their differentiation into various neuronal subtypes (e.g., motor neurons), and impacting synaptic plasticity. [, , , , , ]
- Other Effects: Modulating fibroblast-like synoviocyte activity in rheumatoid arthritis, impacting pulmonary vascular development, and influencing cell fate decisions in various other contexts. [, , , ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C19H20N4O, and its molecular weight is 320.39 g/mol.
Q5: Is spectroscopic data available for this compound?
A5: While the provided research excerpts do not include specific spectroscopic data, this information can likely be found in chemical databases or the compound's supplier documentation.
Q6: Has this compound's performance been evaluated in different biological systems?
A: Yes, this compound has been studied in various in vitro and in vivo models, including cell cultures of different origins (e.g., mesenchymal stem cells, microglia, neural stem cells) and animal models of diseases such as Parkinson's disease, rheumatoid arthritis, and ischemic stroke. [, , , , , , ]
Q7: Does this compound exhibit any catalytic properties?
A: No, this compound primarily functions as a receptor agonist rather than a catalyst. Its role is to bind to and activate the Smo receptor, initiating a signaling cascade, not to directly catalyze chemical reactions. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q8: Have computational methods been used to study this compound?
A: One study mentioned using virtual ligand-based screening to identify this compound analogs with potential osteoinductive properties. [] This suggests that computational chemistry techniques, such as molecular docking and virtual screening, can be valuable for exploring this compound's interactions and identifying novel derivatives.
Q9: How do structural modifications to this compound influence its activity?
A: While specific SAR studies were not detailed in the provided research, one study identified this compound analogs with varying effects on osteogenic differentiation. [] This highlights the potential of modifying this compound's structure to fine-tune its activity, potency, and selectivity for specific therapeutic applications.
Q10: Is there information about SHE regulations specific to this compound?
A10: The provided research focuses on the compound's scientific aspects. Information regarding specific SHE regulations and guidelines would need to be obtained from relevant regulatory bodies and safety data sheets.
Q11: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A11: Detailed ADME data was not presented in the provided research excerpts. Further investigation is needed to understand the compound's pharmacokinetic properties comprehensively.
Q12: What in vitro assays have been used to study this compound's effects?
A: Researchers have employed various in vitro assays, including cell proliferation assays (MTT, CCK8), cell cycle analysis, migration assays (Transwell), immunocytochemistry, RT-qPCR, Western blotting, and alkaline phosphatase activity assays. [, , , , , , , , , , , , ] These assays help assess this compound's impact on cell viability, differentiation, gene and protein expression, and specific cellular functions.
Q13: Which animal models have been used to investigate this compound's therapeutic potential?
A13: Research has utilized animal models of:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


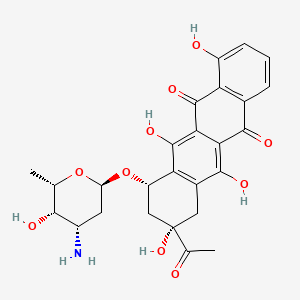
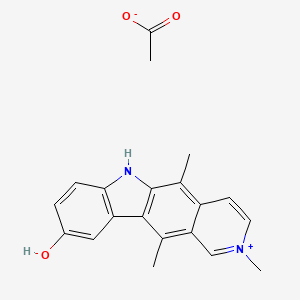
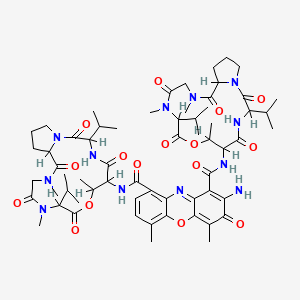
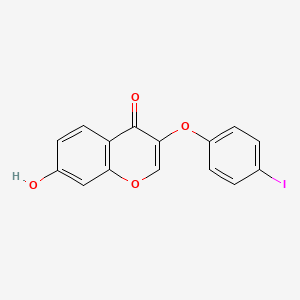
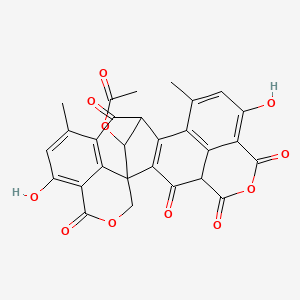
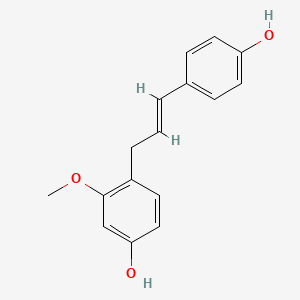
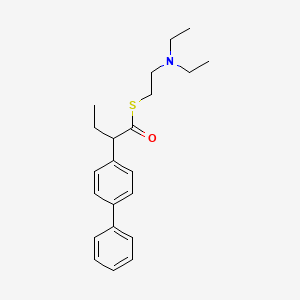


-lambda5](/img/structure/B1684246.png)
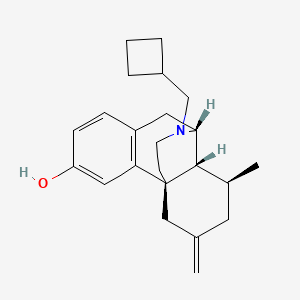
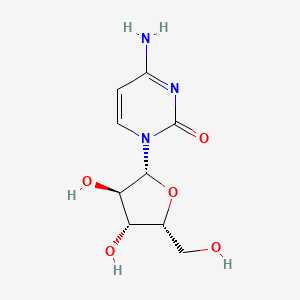
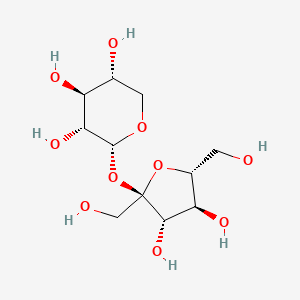
![1-Ethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-(1-ethylpyridin-1-ium-4-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]pyridin-1-ium;dibromide](/img/structure/B1684252.png)
